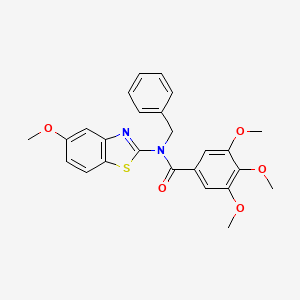

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic core, an N-benzyl group, and a 5-methoxy-1,3-benzothiazol-2-yl substituent. This compound’s structure combines methoxy groups, known for enhancing bioavailability and metabolic stability, with a benzothiazole moiety, which is frequently associated with diverse biological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name |

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-29-18-10-11-22-19(14-18)26-25(33-22)27(15-16-8-6-5-7-9-16)24(28)17-12-20(30-2)23(32-4)21(13-17)31-3/h5-14H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETYQURXBIKVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzoyl chloride with N-benzyl-5-methoxy-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide group can produce primary or secondary amines.

Scientific Research Applications

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as histone deacetylases (HDACs) and protein kinases, which play crucial roles in cell cycle regulation and apoptosis. The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in heterocyclic substituents, methoxy patterns, and additional functional groups. Key comparisons include:

Benzimidazole vs. Benzothiazole Derivatives

- Compound 22 (): Replaces the benzothiazole with a cyanobenzimidazole group. The cyano substituent may reduce solubility compared to the methoxy group in the target compound. Its synthesis yielded 72% via reflux in toluene with Et₃N, suggesting similar synthetic accessibility .

- 3,4,5-Trimethoxy-N-[5(6)-nitrobenzimidazol-2-yl]benzamide (): Incorporates a nitro group on the benzimidazole, demonstrating antiproliferative activity (IC₅₀ values in µM range). This highlights how electron-withdrawing groups like –NO₂ enhance cytotoxicity compared to methoxy groups .

Benzothiazole Variants

- N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride (): Features difluoro and morpholine substituents, increasing molecular weight (529.98 g/mol) and likely altering pharmacokinetics. The morpholine group may enhance blood-brain barrier penetration .

- 3,4,5-Trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (): Lacks the N-benzyl group but includes a methyl substituent on the benzothiazole. This simplification reduces molecular weight (358.41 g/mol) and may affect receptor binding .

Triazolopyrimidine and Thiazole Derivatives

- Compound 5i (): Contains a triazolopyrimidine core with a trifluoromethyl group, yielding a higher molecular weight (617.62 g/mol). The –CF₃ group improves metabolic stability but may increase hydrophobicity .

- Compound 11a (): Features a thiazole-linked hydrazinyl group, showing IR peaks for dual C=O stretches (1668, 1638 cm⁻¹), indicative of conformational rigidity absent in the target compound .

Physicochemical and Spectroscopic Properties

- Molecular Weight : The target compound’s estimated molecular weight (~517 g/mol) exceeds simpler analogs like ’s 358.41 g/mol, reflecting its N-benzyl and dual methoxy groups .

- NMR Shifts : In , benzimidazole NH protons resonate at δ 12.75 ppm, whereas benzothiazole analogs (e.g., ) may show deshielded aromatic protons due to sulfur’s electronegativity .

- HRMS Accuracy : Compound 5i () shows a 0.1 ppm error in HRMS, underscoring precise characterization critical for structural validation .

Biological Activity

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core substituted with methoxy groups and a benzothiazole moiety. Its molecular formula is , with a molecular weight of approximately 398.46 g/mol. The presence of multiple methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 6.2 | Cell cycle arrest and apoptosis induction |

| A549 (Lung Cancer) | 5.8 | Inhibition of proliferation |

The compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

2. Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 16 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In preclinical models, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential application in treating inflammatory diseases.

Case Studies and Research Findings

A notable study published in MDPI highlighted the synthesis and biological evaluation of various derivatives of benzothiazole compounds, including this compound. The study reported that derivatives with similar structures exhibited enhanced cytotoxicity against leukemia cell lines compared to standard chemotherapeutics like doxorubicin .

Another investigation focused on the structure-activity relationship (SAR) of benzothiazole derivatives revealed that modifications at specific positions significantly impacted their anticancer efficacy and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.